N-(1,3-benzothiazol-5-yl)benzamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)benzamide: is a compound that belongs to the class of benzothiazole derivatives Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, recent studies have suggested that it exhibits antibacterial activity . Further research is needed to identify specific molecular targets.
- Antibacterial Activity : SAR (structure-activity relationship) studies indicate that substituents like nitro and methoxy groups at the 4th position of the phenyl ring enhance the antibacterial action .
- Membrane Depolarization : Halogenated derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides can depolarize bacterial membranes, contributing to bacterial killing .
- Iron Starvation : Iron starvation is part of the mechanism of action, affecting siderophore biosynthesis and heme regulation .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)benzamide typically involves the reaction of 1,3-benzothiazole-5-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,3-benzothiazol-5-yl)benzamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, alcohols), organic solvents like dichloromethane or ethanol.
Major Products Formed:
- **Sub
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFLPCBMVUFUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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